3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride
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Overview
Description
3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride is a chemical compound with the empirical formula C9H11ClN2O . It is a derivative of indole, a heterocyclic aromatic organic compound.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H10N2O.ClH/c1-5-2-3-7-6 (4-5)8 (10)9 (12)11-7;/h2-4,11-12H,10H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 198.65 .Scientific Research Applications
Antitumor Activity
A study by Nguyen et al. (1990) explored the synthesis of compounds related to 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride, particularly focusing on their antitumor activity. They found that certain derivatives showed promising antineoplastic properties (Nguyen et al., 1990).
Antimicrobial Evaluation
Thadhaney et al. (2010) conducted research on derivatives of this compound, assessing their antimicrobial activity. Their findings indicated significant antimicrobial properties for these compounds (Thadhaney et al., 2010).
Synthesis and Antiviral Activity
Ivashchenko et al. (2014) researched the synthesis and antiviral activity of derivatives of this compound. Their study found these compounds to be effective in suppressing influenza virus replication in cell cultures and in vivo models (Ivashchenko et al., 2014).
Metal Chelates as Antibacterial and Antifungal Agents
Khalid et al. (2020) explored the potential of isatin-derived ligands, closely related to this compound, as antibacterial and antifungal agents. Their findings showed that these metal chelates were more biologically active than their uncomplexed ligands (Khalid et al., 2020).
Anticoccidial and Antimicrobial Activity
Research by Georgiadis (1976) indicated that certain derivatives of this compound showed significant activity as coccidiostats and maintained these activities upon reduction. This study highlighted their potential in antimicrobial applications (Georgiadis, 1976).
Safety and Hazards
Properties
IUPAC Name |
3-amino-5-methyl-1,3-dihydroindol-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-5-2-3-7-6(4-5)8(10)9(12)11-7;/h2-4,8H,10H2,1H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCMXLZRLMETHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214232-17-3 |
Source
|
Record name | 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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